2,5-Dibromoanisole
Overview
Description
2,5-Dibromoanisole is an organic compound with the molecular formula C7H6Br2O It is a derivative of anisole, where two hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2 and 5 positions
Preparation Methods
2,5-Dibromoanisole can be synthesized through several methods. One common synthetic route involves the bromination of anisole. In this process, anisole is treated with bromine in the presence of a catalyst, such as iron(III) bromide, to yield this compound. The reaction conditions typically include a solvent like chloroform or carbon tetrachloride and are carried out at room temperature .
Another method involves the use of sodium bromide and potassium monopersulfate in a solventless reaction. Anisole, sodium bromide, and potassium monopersulfate are mixed together and vortexed, resulting in the formation of this compound .
Chemical Reactions Analysis
2,5-Dibromoanisole undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it can potentially undergo these reactions under appropriate conditions.
Common reagents used in these reactions include palladium catalysts for coupling reactions and strong nucleophiles for substitution reactions. The major products formed depend on the specific reaction and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2,5-dibromoanisole in chemical reactions involves the activation of the benzene ring by the methoxy group, making the bromine atoms more susceptible to substitution. In biological systems, its mechanism of action would depend on its interaction with specific molecular targets, which could include enzymes or receptors. Detailed studies on its biological mechanism are still under investigation .
Comparison with Similar Compounds
2,5-Dibromoanisole can be compared to other brominated anisoles, such as 2,4-dibromoanisole and 2-bromoanisole. These compounds share similar structures but differ in the position and number of bromine atoms, which can influence their reactivity and applications .
2,4-Dibromoanisole: Similar in structure but with bromine atoms at the 2 and 4 positions. It has different reactivity patterns and applications.
2-Bromoanisole: Contains only one bromine atom, making it less reactive in certain substitution reactions compared to this compound.
Conclusion
This compound is a valuable compound in organic chemistry with diverse applications in research and industry. Its unique chemical properties and reactivity make it a useful intermediate in the synthesis of various complex molecules. Ongoing research continues to explore its potential in biological and industrial applications.
Properties
IUPAC Name |
1,4-dibromo-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Br2O/c1-10-7-4-5(8)2-3-6(7)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGNTPRGNRICPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10539376 | |
Record name | 1,4-Dibromo-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10539376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95970-08-4 | |
Record name | 1,4-Dibromo-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10539376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-dibromo-2-methoxybenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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